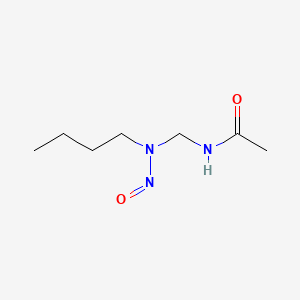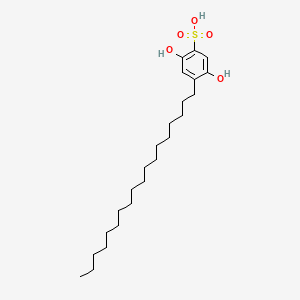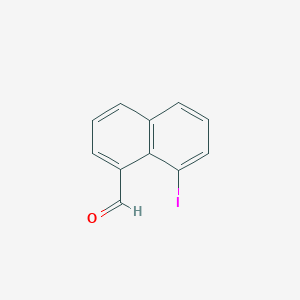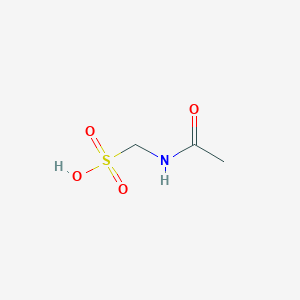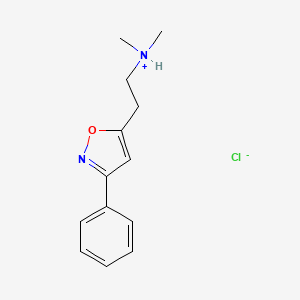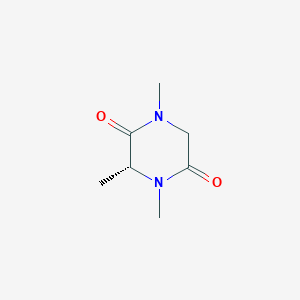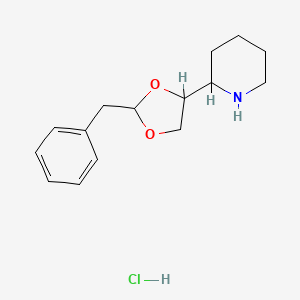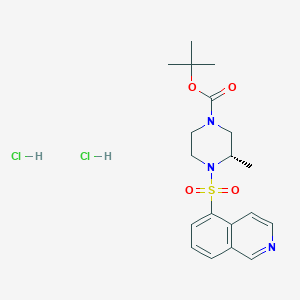
(S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an isoquinoline sulfonyl group, a piperazine ring, and a tert-butyl ester moiety. It is often used in various chemical and biological studies due to its reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline sulfonyl chloride. This intermediate is then reacted with 3-methyl-piperazine under controlled conditions to form the sulfonamide linkage. The final step involves esterification with tert-butyl chloroformate to yield the desired compound. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized isoquinoline derivatives, reduced sulfonyl compounds, and substituted piperazine derivatives.
Scientific Research Applications
(S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid: Lacks the tert-butyl ester group, resulting in different reactivity and solubility properties.
(S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid methyl ester: Contains a methyl ester instead of a tert-butyl ester, affecting its stability and reactivity.
(S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid ethyl ester: Similar to the methyl ester variant but with an ethyl group, influencing its pharmacokinetic properties.
Uniqueness
The presence of the tert-butyl ester group in (S)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride imparts unique stability and solubility characteristics, making it particularly useful in certain chemical and biological applications. Its ability to undergo a variety of chemical reactions also enhances its versatility as a research tool.
Properties
Molecular Formula |
C19H27Cl2N3O4S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
tert-butyl (3S)-4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C19H25N3O4S.2ClH/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17;;/h5-9,12,14H,10-11,13H2,1-4H3;2*1H/t14-;;/m0../s1 |
InChI Key |
OZNKATBHHGHPPA-UTLKBRERSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


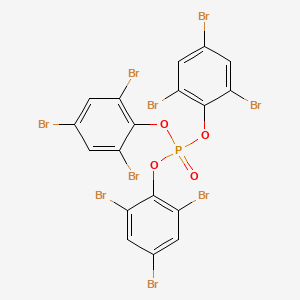
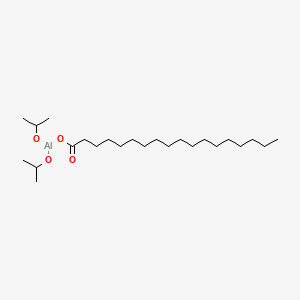
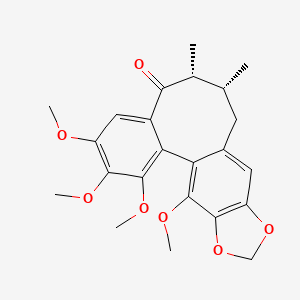

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

